

# TL-895: A Preclinical Technical Guide to a Second-Generation BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TL-895** is an investigational, orally bioavailable, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] As a covalent inhibitor, it forms a permanent bond with its target, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[5][6] This technical guide provides a comprehensive overview of the preclinical target profile, off-target effects, and associated methodologies for **TL-895**, designed to inform further research and development.

# **Target Profile and Mechanism of Action**

**TL-895** is designed to selectively target Bruton's tyrosine kinase, a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway.[3][7] The primary mechanism of action for **TL-895** is the irreversible covalent modification of the cysteine residue at position 481 (Cys481) within the ATP-binding site of BTK.[5][6] This covalent bond leads to the sustained inactivation of BTK, thereby blocking downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[3][5] Dysregulation of BTK signaling is a known driver in various B-cell malignancies, making it a key therapeutic target.[6]

The inhibition of BTK by **TL-895** disrupts the signaling cascade that includes key downstream effectors, ultimately impacting cell adhesion, migration, and the production of pro-inflammatory



cytokines.[8] This targeted approach is the foundation of its therapeutic potential in hematological cancers and inflammatory diseases.[1][9]

## **Signaling Pathway**

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for **TL-895**.





Click to download full resolution via product page

Caption: BTK Signaling Pathway and TL-895 Inhibition.





# Quantitative Analysis of On-Target and Off-Target Activities

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. **TL-895** has been characterized through various biochemical and cellular assays to determine its potency against its intended target, BTK, and its activity against a panel of other kinases.

Table 1: Biochemical Potency of TL-895 Against On-

Target and Key Off-Target Kinases

| Kinase Target | Assay Type           | IC50 (nM) | Reference  |
|---------------|----------------------|-----------|------------|
| втк           | Biochemical          | 1.5 - 4.9 | [2][8][10] |
| втк           | HotSpot Kinase Assay | 3.02      | [4][11]    |
| ВМХ           | HotSpot Kinase Assay | 0.53      | [4][11]    |
| BLK           | Biochemical          | 10-39     | [12]       |
| ERBB4         | Biochemical          | 10-39     | [12]       |
| TEC           | Biochemical          | 10-39     | [12]       |
| TXK           | Biochemical          | 10-39     | [12]       |

**Table 2: Cellular Target Engagement of TL-895** 

| Kinase Target | Assay Type | Cell Line | EC50 (nM) | Reference |
|---------------|------------|-----------|-----------|-----------|
| ВТК           | BRET Assay | HEK293    | 6.8       | [4][11]   |
| ВМХ           | BRET Assay | HEK293    | 1.6       | [4][11]   |

BRET: Bioluminescence Resonance Energy Transfer

Notably, **TL-895** demonstrates potent inhibition of BMX (Bone Marrow X-linked kinase), another member of the Tec family of kinases, with even greater potency than for BTK in biochemical assays.[4][5][11] It also shows moderate activity against other Tec family kinases and the receptor tyrosine kinase ERBB4.[5] Importantly, **TL-895** exhibits minimal to no inhibition of CSK



and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib, suggesting a more favorable selectivity profile.[5]

## **Experimental Protocols**

This section provides an overview of the methodologies used to characterize the target profile and off-target effects of **TL-895**.

## **Kinome-Wide Selectivity Profiling (KINOMEscan)**

Objective: To assess the selectivity of **TL-895** across a broad range of human kinases.

#### Methodology:

- Assay Principle: The KINOMEscan<sup>™</sup> platform (DiscoverX) is a competition binding assay.
   The kinase of interest is tagged with a DNA tag, and an immobilized, active-site directed ligand is used as a competitor. The amount of kinase that binds to the immobilized ligand is measured by qPCR of the DNA tag. The effect of a test compound is determined by its ability to compete with the immobilized ligand for binding to the kinase.
- Procedure:
  - A panel of 403 non-mutant human kinases was used for the screen.
  - TL-895 was tested at a concentration of 500 nM.
  - The percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound is measured, relative to a DMSO control.
  - Results are reported as "% Control", where a lower percentage indicates stronger binding
    of the test compound to the kinase.

## In Vitro Kinase Inhibition Assay (HotSpot Assay)

Objective: To determine the IC50 of **TL-895** against specific kinases in a biochemical assay.

Methodology:



• Assay Principle: This is a radiometric assay that measures the incorporation of radiolabeled phosphate from [y-33P]-ATP into a peptide or protein substrate by the kinase.

#### Procedure:

- The kinase reaction is performed in a buffer containing purified recombinant kinase (e.g., BTK, BMX), a suitable peptide substrate, and Mg/ATP.
- TL-895 is serially diluted and added to the reaction mixture.
- The reaction is initiated by the addition of [y-33P]-ATP.
- After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
- The amount of incorporated radioactivity is quantified using a scintillation counter.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular Target Engagement (NanoBRET Assay)**

Objective: To quantify the binding of **TL-895** to its target kinases within living cells.

#### Methodology:

Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay
measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently
labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase
will compete with the tracer, leading to a decrease in the BRET signal.

#### Procedure:

- HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest (e.g., BTK or BMX) fused to NanoLuc® luciferase.
- The transfected cells are plated in a 96-well plate.



- A cell-permeable NanoBRET™ tracer is added to the cells, followed by the addition of serially diluted TL-895.
- The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.
- EC50 values are determined from the dose-response curve.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Derived Xenografts Antineo [antineo.fr]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TL-895: A Preclinical Technical Guide to a Second-Generation BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#tl-895-target-profile-and-off-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com